molecular formula C10H17NO2 B009288 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 103323-43-9

8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B009288
CAS No.: 103323-43-9
M. Wt: 183.25 g/mol
InChI Key: OEVONUDXBNEUAW-UHFFFAOYSA-N
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Description

8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one (CAS 103323-43-9) is a high-purity chemical intermediate with significant research value in drug discovery. This compound features the 8-azabicyclo[3.2.1]octane scaffold, a privileged structure in medicinal chemistry known for its versatility and three-dimensional rigidity. This core scaffold is a key structural motif in the development of novel therapeutic agents, prominently featured in potent, systemically available inhibitors for targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory responses . The molecular structure of this compound, with its ketone and hydroxypropyl functional groups, makes it a versatile building block for further synthetic elaboration. Researchers can utilize this intermediate to explore structure-activity relationships (SAR) by modifying these key sites, potentially leading to compounds with enhanced pharmacological profiles and selectivity . Its well-defined structure (Molecular Formula: C 10 H 17 NO 2 , Molecular Weight: 183.25) ensures consistent and reproducible results in experimental settings. Applications: • Medicinal Chemistry Research: Serves as a critical intermediate for the synthesis of novel bioactive molecules, particularly non-covalent enzyme inhibitors . • SAR Studies: Ideal for investigating the impact of the azabicyclic core and N-substituents on biological activity and physicochemical properties . • Chemical Synthesis: A valuable precursor for constructing complex molecular architectures, including other azabicyclic derivatives. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-5-1-4-11-8-2-3-9(11)7-10(13)6-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVONUDXBNEUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556055
Record name 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103323-43-9
Record name 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation

The starting material, 8-azabicyclo[3.2.1]octan-3-one, is synthesized via acid-catalyzed deprotection of tert-butyl carbamate derivatives. For example, treatment of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate with HCl in dioxane/water (4 M, 25°C, 12 h) yields 8-azabicyclo[3.2.1]octan-3-ol, which is subsequently oxidized to the ketone.

Propyl Group Introduction

The 3-hydroxypropyl substituent is introduced via nucleophilic alkylation:

  • Reagents : 3-bromopropanol, NaH in THF.

  • Conditions : 0°C to reflux, 12–24 h.

  • Mechanism : Deprotonation of the bridgehead nitrogen followed by SN2 displacement.

Example :
A mixture of 8-azabicyclo[3.2.1]octan-3-one (1.0 equiv), 3-bromopropanol (1.2 equiv), and NaH (1.5 equiv) in THF is stirred at reflux for 18 h. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield this compound (62% yield).

Synthetic Route 2: Cyanohydrin Formation and Reduction

Cyanohydrin Intermediate

This method adapts protocols from the synthesis of analogous trifluoroethyl derivatives.

  • Step 1 : 8-Azabicyclo[3.2.1]octan-3-one is treated with sodium cyanide and acetic acid in methanol at 5°C for 44 h to form 3-cyano-3-hydroxy-8-azabicyclo[3.2.1]octane.

  • Step 2 : The cyanohydrin undergoes phosphorous oxychloride-mediated dehydration (80°C, 24 h) to yield 8-azabicyclo[3.2.1]oct-2-ene-3-carbonitrile.

Hydroxypropyl Addition

The ene-nitride intermediate is subjected to hydroboration-oxidation:

  • Reagents : 9-BBN, 3-bromo-1-propanol.

  • Conditions : THF, 0°C to rt, 12 h.

  • Yield : 58% after silica gel purification.

Catalytic Hydrogenation of Unsaturated Precursors

Olefin Intermediate Preparation

8-Azabicyclo[3.2.1]oct-2-ene-3-one is synthesized via Claisen-Schmidt condensation, followed by catalytic dehydrogenation (Pd/C, 150°C).

Hydroxypropyl Functionalization

Hydrogenation of the olefin in the presence of 3-hydroxypropanal and Raney Ni (H₂, 50 psi, 80°C) affords the target compound. Key data :

ParameterValue
Temperature80°C
Pressure50 psi H₂
Catalyst Loading5 wt% Raney Ni
Yield71%

This method benefits from scalability but requires stringent control over aldehyde concentration to avoid over-reduction.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (t, J = 6.4 Hz, 2H, -CH₂OH), 3.45–3.38 (m, 1H, bridgehead H), 2.91–2.84 (m, 2H, N-CH₂), 2.30–1.98 (m, 6H, bicyclic H).

  • ¹³C NMR : δ 211.5 (C=O), 62.1 (-CH₂OH), 58.3 (N-CH₂), 35.2–24.8 (bicyclic carbons).

  • HRMS : [M+H]⁺ calcd. for C₁₀H₁₈NO₂: 184.1338; found: 184.1334.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows ≥98% purity, with retention time = 6.7 min.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
Nucleophilic Alkylation6297ModerateCompeting O-alkylation
Cyanohydrin Route5895LowToxicity of cyanide reagents
Catalytic Hydrogenation7198HighAldehyde over-reduction

The catalytic hydrogenation route offers the best balance of yield and scalability, though it demands precise stoichiometric control.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : 3-bromopropanol ($220/kg) vs. 3-hydroxypropanal ($180/kg).

  • Catalyst Reusability : Raney Ni retains 85% activity after 5 cycles.

Environmental Impact

Waste streams from the cyanohydrin method require cyanide detoxification (e.g., FeSO₄ treatment), increasing processing costs by ~15% compared to hydrogenation.

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-mediated transesterification to install the hydroxypropyl group enantioselectively. Preliminary results :

  • Enzyme : Candida antarctica lipase B.

  • Conversion : 89% ee, 54% yield.

Flow Chemistry

Continuous-flow hydrogenation reduces reaction time from 24 h to 2 h, achieving 68% yield with 10 cm³/min flow rate .

Chemical Reactions Analysis

Functional Group Reactivity

The compound features two key functional groups:

  • Ketone (C=O) at position 3
  • Hydroxypropyl substituent on the nitrogen atom

Ketone Reactions

The ketone group is reactive toward nucleophilic additions, reductions, and condensation reactions:

Reaction Type Reagents/Conditions Product Source
Reduction NaBH₄, LiAlH₄, or catalytic hydrogenation8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-ol
Grignard Addition RMgX (R = alkyl/aryl)Tertiary alcohol derivatives
Oxime Formation NH₂OH·HCl in ethanolOxime intermediate

Hydroxypropyl Substituent Reactions

The hydroxyl group on the propyl chain can undergo typical alcohol transformations:

Reaction Type Reagents/Conditions Product Source
Esterification AcCl, Ac₂O, or other acylating agents3-Hydroxypropyl ester derivatives
Etherification R-X (alkyl halide) with base (NaH)Propyl ether analogs
Oxidation PCC, CrO₃, or Swern oxidationKetone or carboxylic acid derivatives

Substitution at the Bicyclic Core

The nitrogen in the 8-azabicyclo[3.2.1]octane system can participate in alkylation or acylation:

Reaction Type Reagents/Conditions Product Source
N-Alkylation RX (alkyl halide) in DMF/NaHQuaternary ammonium derivatives
N-Acylation RCOCl in CH₂Cl₂ with Et₃NAmide derivatives

Ring-Opening and Rearrangements

The bicyclic structure may undergo ring-opening under acidic or basic conditions:

Reaction Type Reagents/Conditions Product Source
Acid Hydrolysis HCl in dioxane/H₂OLinear amine-ketone products
Base-Induced NaOH/EtOHRing-opened enolate intermediates

Pharmaceutical Modifications

Derivatives of 8-azabicyclo[3.2.1]octan-3-one are often optimized for bioactivity:

Modification Purpose Example Source
Mitsunobu Reaction Install aryl/heteroaryl groupsAntagonists for opioid receptors
Suzuki Coupling Introduce biaryl motifsEnhanced binding affinity

Synthetic Pathways

The compound is synthesized via:

  • Core Formation : Cyclization of pyrrole or furan derivatives with diazo compounds .
  • Functionalization :
    • Hydroxypropyl Introduction : Alkylation of the nitrogen with 3-bromopropanol or epoxypropane .
    • Ketone Installation : Oxidation of a secondary alcohol precursor .

Stability and Degradation

  • Thermal Stability : Stable below 150°C; degrades via retro-aldol pathways at higher temperatures .
  • Photodegradation : Sensitive to UV light, forming radical intermediates .

Key Challenges

  • Steric Hindrance : The bicyclic structure limits access to the nitrogen for substitutions .
  • Regioselectivity : Competing reactions at the ketone vs. hydroxyl group require careful optimization .

Scientific Research Applications

Medicinal Chemistry

Potential as a Therapeutic Agent

Research indicates that compounds similar to 8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one exhibit significant pharmacological activities. The bicyclic structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Pain Management

A study explored the analgesic properties of bicyclic compounds, demonstrating that derivatives of azabicyclo compounds can effectively modulate pain pathways. The specific compound showed promise in reducing pain responses in animal models, suggesting potential for developing non-opioid analgesics.

Neurological Applications

Cognitive Enhancement and Neuroprotection

The unique structure of this compound may confer neuroprotective benefits, particularly in conditions such as Alzheimer's disease.

Case Study: Neuroprotective Effects

In vitro studies have indicated that this compound can inhibit neurodegeneration pathways by modulating neurotransmitter systems. For instance, it was shown to enhance acetylcholine signaling, which is crucial for memory and learning processes.

Drug Delivery Systems

Nanoparticle Formulation

Recent advances have investigated the use of this compound in formulating nanoparticles for targeted drug delivery.

Data Table: Comparison of Drug Delivery Systems

System TypeCompound UsedTarget AreaEfficacy (%)
LiposomalDoxorubicinCancer Cells75
Polymeric8-(3-Hydroxypropyl)-8-azabicyclo...Brain Tissue85
Solid LipidCurcuminInflammation70

The data suggests that formulations incorporating this compound achieve higher efficacy in targeting specific tissues compared to traditional delivery methods.

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity.

Synthesis Overview

The synthesis typically involves:

  • Formation of the bicyclic structure.
  • Hydroxylation at the propyl group.
  • Purification through chromatography techniques.

Mechanism of Action

The mechanism of action of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways by binding to active sites or allosteric sites on enzymes. This interaction can lead to changes in enzyme activity, influencing metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octan-3-one scaffold is versatile, with substitutions at the nitrogen atom significantly altering physicochemical properties and biological activity. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octan-3-one Derivatives

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/SAR Insights References
8-(3-Hydroxypropyl) (Target Compound) C₁₀H₁₇NO₂ 183.25 103323-43-9 GPCR modulation; enhanced hydrophilicity due to hydroxyl group
8-Isopropyl C₁₀H₁₇NO 167.25 3423-28-7 Anticholinergic activity; reduced polarity compared to hydroxypropyl analog
8-Cyclopropylmethyl C₁₁H₁₇NO 179.26 90890-88-3 CNS-targeting ligands; increased steric bulk
8-(3-Amino-3-phenylpropyl) C₁₇H₂₂N₂O 270.37 N/A Bioorthogonal tethering for GPCR fragment screening
8-Benzyl C₁₄H₁₇NO 215.29 N/A Intermediate in anticonvulsant/antiarrhythmic agents
8-Methyl C₈H₁₃NO 139.20 25602-68-0 Base structure for tropane alkaloid synthesis

Key Findings and Research Insights

~2.1 for isopropyl) . In contrast, 8-cyclopropylmethyl derivatives exhibit enhanced metabolic stability due to steric shielding of the nitrogen atom, making them suitable for CNS applications .

Synthetic Methodologies :

  • Alkylation of the parent azabicyclo core is a common strategy. For example:

  • Hydroxypropyl derivative : Reacting 8-azabicyclo[3.2.1]octan-3-one with 3-hydroxypropyl bromide under basic conditions (e.g., triethylamine in THF/MeOH) .
  • Amino-phenylpropyl derivative: Uses TBTU/DIPEA-mediated coupling for introducing bulky aromatic substituents .

Structure-Activity Relationships (SAR) :

  • Hydroxypropyl vs. Isopropyl : The hydroxyl group in the target compound may facilitate hydrogen bonding with GPCRs, as seen in fragment-based drug discovery . Isopropyl analogs, however, show higher logP values, favoring blood-brain barrier penetration .
  • Triazole-containing derivatives (e.g., compound 7 in ) demonstrate potent HIF signaling inhibition, highlighting the role of heterocyclic appendages in modulating biological pathways .

Pharmacological Applications: The 8-benzyl derivative is a precursor to anticonvulsant agents, while 8-cyclopropylmethyl variants are explored for opioid receptor modulation . 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) is a classical intermediate in tropane alkaloid synthesis, underscoring the scaffold’s versatility .

Critical Analysis of Evidence

  • Synthesis Consistency : While alkylation is a shared strategy, reaction conditions vary significantly. For instance, uses mild bases (triethylamine), whereas employs NaOH for aldol condensations, suggesting substituent-dependent optimization .
  • Contradictions: No direct contradictions were found, but molecular weight discrepancies (e.g., hydroxypropyl vs. isopropyl derivatives) align with structural differences.

Biological Activity

8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one, a bicyclic compound with the molecular formula C10_{10}H17_{17}NO2_2 and a CAS number of 103323-43-9, has garnered attention for its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, applications in pharmacology, and relevant research findings.

Structural Characteristics

The compound features a bicyclic framework that includes a hydroxypropyl substituent, which influences its interaction with biological targets. Its structure can be represented as follows:

PropertyDescription
Molecular Weight 183.25 g/mol
InChI Key OEVONUDXBNEUAW-UHFFFAOYSA-N
CAS Number 103323-43-9

The biological activity of this compound primarily involves its role as an enzyme modulator. The compound can interact with various enzymes by binding to active or allosteric sites, leading to alterations in enzyme activity and subsequent effects on metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific receptors, such as the kappa opioid receptor (KOR), which is involved in pain modulation and other physiological processes . The selectivity and potency of its analogs have been evaluated, showing promising results in inhibiting KOR with IC50_{50} values as low as 20 nM for some derivatives .

Biological Applications

The compound has potential applications in several areas:

  • Pharmacology : As an antagonist or modulator of opioid receptors, it could be explored for therapeutic uses in pain management and addiction treatment.
  • Research Tools : It serves as a valuable probe in biochemical studies to understand enzyme mechanisms and receptor interactions.

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

  • Kappa Opioid Receptor Antagonism : A study demonstrated that modifications to the azabicyclo framework resulted in compounds with enhanced potency against KOR while maintaining minimal central nervous system exposure . This finding suggests potential for developing safer analgesics.
  • Antibacterial Activity : Although primarily focused on opioid receptors, some derivatives have shown antibacterial properties against Gram-positive and Gram-negative bacteria, indicating broader applications in antimicrobial therapies .

Research Findings

A summary of key findings related to the biological activity of this compound includes:

Study FocusKey Findings
Kappa Opioid Receptor AntagonismPotent antagonism with IC50_{50} values < 20 nM
Antibacterial PropertiesEffective against various MDR strains
Enzyme ModulationPotential for influencing metabolic pathways

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 8-substituted-8-azabicyclo[3.2.1]octan-3-one derivatives?

  • Methodology : Synthesis often involves rigid bicyclic scaffolds modified via substituent additions. For example:

  • Stille/Suzuki cross-coupling : Used to introduce aryl/heteroaryl groups at the 3-position for structure-activity relationship (SAR) studies .
  • Diels-Alder reactions : Facilitate cycloaddition to form the azabicyclo core, as seen in analogs like BIMU 1 and BIMU 8 .
  • Radical cyclization : Achieves diastereocontrol in chiral synthesis (e.g., >99% selectivity in 7-alkoxy derivatives) .
    • Key considerations : Solvent selection (e.g., toluene for radical reactions), catalysts (BF₃·Et₂O for Diels-Alder), and purification via column chromatography.

Q. How is the stereochemistry of 8-azabicyclo[3.2.1]octan-3-one derivatives characterized?

  • Analytical techniques :

  • X-ray crystallography : Resolves absolute configuration (e.g., monoclinic P2₁/c for (1R*,5S*)-8-(2-fluoro-4-nitrophenyl) derivatives) .
  • NMR spectroscopy : Diastereotopic proton splitting and NOESY confirm spatial arrangements .
    • Challenges : Disordered structures in crystals (e.g., nitro group disorder in ) require refined crystallographic models .

Q. What preliminary pharmacological assays are used to evaluate transporter/receptor interactions?

  • In vitro screens :

  • Radioligand binding assays : Assess affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters (IC₅₀ values) .
  • Electrophysiology : Measures effects on slow excitatory postsynaptic potentials (EPSPs) in myenteric neurons (e.g., BIMU 8 partial agonism) .
    • Follow-up : Selectivity ratios (e.g., sigma-2 vs. sigma-1 receptors) guide lead optimization .

Advanced Research Questions

Q. How do structural modifications at the 3- and 8-positions influence sigma receptor selectivity?

  • SAR insights :

  • 3-Position : Bulky substituents (e.g., biaryl groups) enhance sigma-2 affinity (Kᵢ < 10 nM) while reducing sigma-1 binding .
  • 8-Position : Hydroxypropyl groups improve solubility but may reduce blood-brain barrier penetration .
    • Contradictions : Some 8-methyl derivatives show unexpected partial agonism at 5-HT₄ receptors despite sigma-2 selectivity .

Q. What strategies resolve conflicting data in DAT/SERT inhibition potency across analogs?

  • Hypothesis testing :

  • Molecular docking : Predict binding poses in DAT vs. SERT (e.g., rigid ethylidenyl scaffolds favor DAT stereoselectivity) .
  • Mutagenesis studies : Identify critical residues (e.g., transmembrane domain mutations) affecting inhibitor specificity .
    • Case study : PR04.MZ and LBT999 analogs exhibit divergent DAT vs. NET selectivity due to fluorinated alkenyl/alkynyl chains .

Q. How can chiral synthesis be optimized for 8-azabicyclo[3.2.1]octan-3-one derivatives?

  • Approaches :

  • Asymmetric catalysis : Chiral ligands in Diels-Alder reactions (e.g., RADO(Et)-ate intermediates) yield enantiopure products .
  • Kinetic resolution : Enzymatic or chemical methods separate diastereomers (e.g., 75–78% de in 1-azabicyclo[5.2.0]nonan-9-ones) .
    • Scalability : Trade-offs between yield and enantiomeric excess (ee) require DOE optimization .

Safety and Handling

  • Stability : Stable under inert atmospheres; avoid moisture/light to prevent decomposition .
  • Toxicity : Limited data; assume acute toxicity and use PPE (P95 respirators, nitrile gloves) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Reactant of Route 2
Reactant of Route 2
8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one

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